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Abstract
E7090, also known as tasurgratinib, is a potent and selective oral inhibitor of fibroblast growth

factor receptors (FGFR) 1, 2, and 3.[1][2][3] Aberrant FGFR signaling is a key driver in various

cancers, making it a critical target for therapeutic intervention. This document provides a

comprehensive technical overview of E7090 succinate, including its chemical structure,

physicochemical properties, mechanism of action, and key preclinical data. Detailed

experimental protocols and signaling pathway diagrams are presented to support further

research and development efforts.

Chemical Structure and Properties
E7090 succinate is chemically described as 5-({2-[({4-[1-(2-Hydroxyethyl)piperidin-4-

yl]phenyl}carbonyl)amino]pyridin-4-yl}oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-

carboxamide butanedioate (2:3).[1][2][4] The compound is a type V tyrosine kinase inhibitor, a

class characterized by a unique binding kinetic profile.[2][5]

Chemical Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3324503?utm_src=pdf-interest
https://www.researchgate.net/figure/The-chemical-structure-of-E7090-succinate-and-the-selectivity-against-93-kinases-with_fig1_306264943
https://aacrjournals.org/mct/article/15/11/2630/137932/E7090-a-Novel-Selective-Inhibitor-of-Fibroblast
https://www.medchemexpress.com/e7090-succinate.html
https://www.benchchem.com/product/b3324503?utm_src=pdf-body
https://www.benchchem.com/product/b3324503?utm_src=pdf-body
https://www.researchgate.net/figure/The-chemical-structure-of-E7090-succinate-and-the-selectivity-against-93-kinases-with_fig1_306264943
https://aacrjournals.org/mct/article/15/11/2630/137932/E7090-a-Novel-Selective-Inhibitor-of-Fibroblast
https://www.researchgate.net/figure/The-chemical-structure-of-E7090-succinate-and-the-selectivity-against-93-kinases-with_fig1_281152417
https://aacrjournals.org/mct/article/15/11/2630/137932/E7090-a-Novel-Selective-Inhibitor-of-Fibroblast
https://aacrjournals.org/mct/article-pdf/doi/10.1158/1535-7163.MCT-16-0261/1849268/1535-7163_mct-16-0261v1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name

5-((2-(4-(1-(2-hydroxyethyl)piperidin-4-

yl)benzamido)pyridin-4-yl)oxy)-6-(2-

methoxyethoxy)-N-methyl-1H-indole-1-

carboxamide[6]

Synonyms E-7090, Tasurgratinib[6]

CAS Number 1622204-21-0[6][7]

Molecular Formula C32H37N5O6[6][8]

Molecular Weight 587.67 g/mol [6][8]

Canonical SMILES
CNC(=O)n1ccc2cc(c(cc21)OCCOC)Oc3ccnc(c3

)NC(=O)c4ccc(cc4)C5CCN(CC5)CCO[9]

InChIKey IBHOLSBDZMIPPT-UHFFFAOYSA-N[6][9]

Physicochemical Properties
Property Value

AlogP 4.47[8]

Polar Surface Area 127.18 Å²[8]

#Rotatable Bonds 10[8]

#H-Bond Acceptors 11[8]

#H-Bond Donors 3[8]

pKa (Basic) 8.79[8]

Mechanism of Action and Biological Activity
E7090 is a selective inhibitor of the tyrosine kinase activities of FGFR1, -2, and -3.[6] It

functions by interfering with the binding of fibroblast growth factor (FGF) to its receptors,

thereby inhibiting FGFR-mediated signaling.[10] This disruption leads to the inhibition of cell

proliferation and induction of cell death in tumor cells that overexpress FGFR.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.sun-shinechem.com/Details/Tasurgratinib/5311/1622204-21-0.html
https://www.sun-shinechem.com/Details/Tasurgratinib/5311/1622204-21-0.html
https://www.sun-shinechem.com/Details/Tasurgratinib/5311/1622204-21-0.html
https://www.medchemexpress.com/e7090.html
https://www.sun-shinechem.com/Details/Tasurgratinib/5311/1622204-21-0.html
https://www.ebi.ac.uk/chembl/explore/compound/CHEMBL3686884
https://www.sun-shinechem.com/Details/Tasurgratinib/5311/1622204-21-0.html
https://www.ebi.ac.uk/chembl/explore/compound/CHEMBL3686884
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN7CUD1NGA
https://www.sun-shinechem.com/Details/Tasurgratinib/5311/1622204-21-0.html
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN7CUD1NGA
https://www.ebi.ac.uk/chembl/explore/compound/CHEMBL3686884
https://www.ebi.ac.uk/chembl/explore/compound/CHEMBL3686884
https://www.ebi.ac.uk/chembl/explore/compound/CHEMBL3686884
https://www.ebi.ac.uk/chembl/explore/compound/CHEMBL3686884
https://www.ebi.ac.uk/chembl/explore/compound/CHEMBL3686884
https://www.ebi.ac.uk/chembl/explore/compound/CHEMBL3686884
https://www.sun-shinechem.com/Details/Tasurgratinib/5311/1622204-21-0.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/tasurgratinib
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/tasurgratinib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Inhibitory Activity
E7090 demonstrates potent and selective inhibition of FGFR1, -2, and -3, with significantly less

activity against FGFR4. This selectivity is crucial for minimizing off-target effects.

Target Kinase IC50 (nM)

FGFR1 0.71[3]

FGFR2 0.50[3]

FGFR3 1.2[3]

FGFR4 120[3]

Cellular Activity
In preclinical studies, E7090 succinate has been shown to inhibit the proliferation of various

human cancer cell lines that harbor FGFR gene alterations. For instance, in the SNU-16 human

gastric cancer cell line, which has FGFR2 amplification, E7090 succinate inhibited FGFR

phosphorylation with an IC50 value of 1.2 nmol/L and cell proliferation with an IC50 value of 5.7

nmol/L.[2][5]

Pharmacokinetics
Kinetic analyses reveal that E7090 has a binding profile intermediate between type I and type II

inhibitors, classifying it as a type V inhibitor.[5] It exhibits a more rapid association with FGFR1

than the type II inhibitor ponatinib and a slower dissociation, with a longer residence time (19

minutes), compared to the type I inhibitor AZD4547 (7 minutes).[5][6] This unique kinetic profile

may contribute to its sustained inhibitory activity.

Experimental Protocols
Cell-Free Kinase Inhibition Assay
The inhibitory activity of E7090 against various kinases was assessed using a cell-free kinase

assay.
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Procedure: E7090 was synthesized at Eisai Co., Ltd. For in vitro studies, it was prepared as

a 20 mmol/L stock solution in DMSO and then diluted in the appropriate assay media. The

specific protocols for the kinase inhibition assays are detailed in patent publications WO

2014129477 and WO 2016027781.[2]

Cell Proliferation Assay
The effect of E7090 on the proliferation of cancer cell lines was determined.

Cell Line: SNU-16 human gastric cancer cells.

Procedure: Cells were incubated with varying concentrations of E7090 succinate for 72

hours. Cell growth was measured using the Cell Counting Kit-8. IC50 values were

subsequently calculated from the dose-response curves.[11][12]

Western Blot Analysis for FGFR Phosphorylation
The inhibition of FGFR phosphorylation in cellular models was evaluated by Western blotting.

Cell Line: SNU-16 cells.

Procedure: Cells were treated with E7090 succinate for 4 hours. Whole-cell lysates were

then prepared and subjected to Western blot analysis using antibodies specific for phospho-

FGFR (p-FGFR; Y653/654) and total FGFR2. Band intensities were quantified to determine

the IC50 value for phosphorylation inhibition.[11][12]

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the FGFR signaling pathway targeted by E7090 and a typical

experimental workflow for its evaluation.
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Caption: FGFR Signaling Pathway Inhibition by E7090.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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